molecular formula C14H11ClO B13619942 2-Chloro-1-(2-phenylphenyl)ethanone

2-Chloro-1-(2-phenylphenyl)ethanone

Cat. No.: B13619942
M. Wt: 230.69 g/mol
InChI Key: AWEJZSHYDUIORR-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-phenylphenyl)ethanone is an organic compound with the molecular formula C14H11ClO. It is a chlorinated derivative of acetophenone and is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-phenylphenyl)ethanone typically involves the chlorination of 2-phenylacetophenone. One common method is the reaction of 2-phenylacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-phenylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-phenylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-phenylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-phenylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

2-chloro-1-(2-phenylphenyl)ethanone

InChI

InChI=1S/C14H11ClO/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

AWEJZSHYDUIORR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CCl

Origin of Product

United States

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